2-(Oxolan-2-yl)pyridine-4-carboxylic acid
Overview
Description
2-(Oxolan-2-yl)pyridine-4-carboxylic acid is an organic compound that features a tetrahydrofuran ring attached to an isonicotinic acid moiety
Mechanism of Action
Target of Action
Isonicotinic acid, a related compound, is known to have antimicrobial properties
Mode of Action
The exact mode of action of 2-(Tetrahydrofuran-2-yl)isonicotinic acid is currently unknown. Isonicotinic acid, a structurally similar compound, is known to be a prodrug that must be activated by bacterial catalase
Biochemical Pathways
Isonicotinic acid, a related compound, is known to be involved in the treatment of tuberculosis, suggesting that it may affect pathways related to bacterial metabolism
Pharmacokinetics
The solubility of isonicotinic acid, a related compound, in various solvents has been analyzed, which could provide insights into its bioavailability
Action Environment
The solubility of isonicotinic acid, a related compound, in various solvents has been analyzed, which could provide insights into how environmental factors might influence its action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-2-yl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of isonicotinic acid with tetrahydrofuran under specific conditions. For instance, isonicotinic acid can be treated with chlorosulphonic acid followed by heterogenization on silica to produce a sulfonic acid functionalized isonicotinic acid catalyst . This catalyst can then be used in further reactions to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as silica-supported sulfonic acid functionalized isonicotinic acid, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxolan-2-yl)pyridine-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include chlorosulphonic acid, aldehydes, and hydrogenation catalysts. The reaction conditions vary depending on the desired product. For example, the conversion of 2-methylfuran to diesel fuel precursors involves acid-catalyzed C–C bond forming reactions followed by hydro-deoxygenation .
Major Products: The major products formed from the reactions of this compound include various condensation products such as 5,5-bis(5-methylfuran-2-yl)pentan-2-one and 2,4,4-tris(5-methylfuran-2-yl)pentan-1-ol .
Scientific Research Applications
2-(Oxolan-2-yl)pyridine-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a catalyst for the conversion of 2-methylfuran to diesel fuel precursors . In medicine, it may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities . In industry, it is used in the production of various chemical intermediates and as a catalyst in organic synthesis .
Comparison with Similar Compounds
2-(Oxolan-2-yl)pyridine-4-carboxylic acid can be compared with other similar compounds, such as isonicotinic acid and its derivatives. Other similar compounds include furan derivatives, which are known for their wide range of biological and pharmacological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique structural properties and reactivity make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-(oxolan-2-yl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h3-4,6,9H,1-2,5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJLROCRRNBUIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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